ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a sulfanylidene group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring:
Construction of the Tetrahydropyrimidine Ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Sulfanylidene Group: The sulfanylidene group can be introduced via a thiation reaction using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring and sulfanylidene group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyrimidine ring structure but lacks the triazole and sulfanylidene groups.
1-Phenyl-1H-1,2,4-triazol-3-ol: This compound contains a triazole ring but differs in other structural aspects.
Uniqueness
Ethyl 6-methyl-4-(1-methyl-1H-1,2,3-triazol-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a triazole ring and a sulfanylidene group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H15N5O2S |
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Molecular Weight |
281.34 g/mol |
IUPAC Name |
ethyl 6-methyl-4-(1-methyltriazol-4-yl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C11H15N5O2S/c1-4-18-10(17)8-6(2)12-11(19)13-9(8)7-5-16(3)15-14-7/h5,9H,4H2,1-3H3,(H2,12,13,19) |
InChI Key |
GTRGAXOJEMTFEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C)C |
Origin of Product |
United States |
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